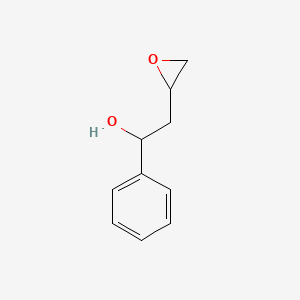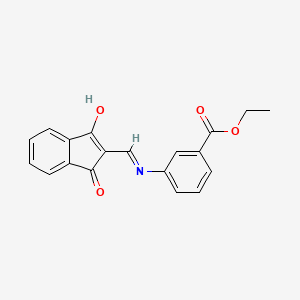
2-Oxiraneethanol, alpha-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Oxiraneethanol, alpha-phenyl-” is a chemical compound with the molecular formula C10H12O2 . It is used for research purposes.
Synthesis Analysis
The synthesis of related compounds has been achieved by oxidation of cumene by H2O2 in the presence of CO2. The reaction was catalyzed by 12-tungstocobaltate heteropolyanions (Co1.5PW12O40) supported on activated carbon in liquid phase .Molecular Structure Analysis
The molecular structure of “2-Oxiraneethanol, alpha-phenyl-” is represented by the formula C10H12O2 .Chemical Reactions Analysis
In a study, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate was performed. By 20 min, a spot for the product 2-butoxynaphthalene was visible and the spot for butyl tosylate had clearly faded .Wissenschaftliche Forschungsanwendungen
Synthesis and Hypoglycemic Activity : A study by Eistetter and Wolf (1982) explored the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids, which includes derivatives of phenylglycidol. These compounds showed significant blood glucose-lowering activities in rats, indicating potential applications in diabetes treatment (Eistetter & Wolf, 1982).
Chiral Resolution Reagent : Rodríguez-Escrich et al. (2005) described (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines. This indicates its application in analytical chemistry for the resolution of chiral substances (Rodríguez-Escrich et al., 2005).
Dehydrogenation in Heterocyclic Systems : In a study conducted by Williams et al. (1997), the use of phenylglycidol derivatives in the oxidative conversion of dihydro-heterocyclic systems to heteroaromatics was examined. This highlights its role in organic synthesis and pharmaceutical research (Williams et al., 1997).
Lanthanide-Based Metal-Organic Frameworks : Luo et al. (2018) investigated the synthesis of lanthanide-based metal-organic frameworks (Ln-MOFs) using phenylglycidol derivatives. These complexes exhibited high chemical stability and showed potential in photoluminescence and magnetic properties, suggesting applications in materials science (Luo et al., 2018).
Biotechnological Production of 2-Phenylethanol : Hua and Xu (2011) reviewed the biotechnological production of 2-phenylethanol (2-PE) using phenylglycidol derivatives. The study highlights the role of microbial transformation in producing natural flavors and fragrances, indicating applications in the food and cosmetics industries (Hua & Xu, 2011).
Enzymatic Ring-Opening Polymerization : Soeda et al. (2002) explored the copolymerization of oxiranes, including phenylglycidol derivatives, with dicarboxylic anhydrides. This research has implications in the development of new polyesters and polyethers for industrial applications (Soeda et al., 2002).
Wirkmechanismus
Target of Action
It’s structurally related to phenolic compounds and epoxides, which have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to epoxides, it can be inferred that it might undergo ring-opening reactions under both acidic and basic conditions . The reaction could proceed via either S_N1 or S_N2 mechanisms, depending on the nature of the epoxide and the reaction conditions .
Biochemical Pathways
It’s structurally related to phenolic compounds, which are known to be involved in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways .
Pharmacokinetics
It’s structurally related to alcohols and phenols, which are known to have specific adme (absorption, distribution, metabolism, and excretion) properties . Alcohols are generally well-absorbed in the gastrointestinal tract and widely distributed throughout the body. They are primarily metabolized in the liver by enzymes such as alcohol dehydrogenase and cytochrome P450 2E1 .
Result of Action
Based on its structural similarity to epoxides, it can be inferred that it might undergo reactions leading to the formation of various products depending on the reaction conditions .
Action Environment
The action, efficacy, and stability of 2-Oxiraneethanol, alpha-phenyl- can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate and extent of its reactions . Furthermore, the presence of other reactive substances can also influence its reactivity .
Safety and Hazards
Zukünftige Richtungen
Considering the known association between oxidative stress, obesity, and cardiovascular disease, it seems advisable to look further into the impact of oxidative stress on body macromolecules and structures, especially in phenylketonuric patients with late diagnosis or bad metabolic control, in order to prevent future increased risks .
Eigenschaften
IUPAC Name |
2-(oxiran-2-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(6-9-7-12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRDVDYYALLWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2993021.png)
![4-isobutyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2993023.png)
![N-(2-furylmethyl)-4-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2993024.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2993026.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2993029.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)
![2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2993034.png)
![4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2993035.png)
![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)

![2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993044.png)